molecular formula C22H14ClN3O2S2 B12608719 5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole CAS No. 918142-98-0

5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole

Cat. No.: B12608719
CAS No.: 918142-98-0
M. Wt: 452.0 g/mol
InChI Key: OBZNENOQIZGMAX-UHFFFAOYSA-N
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Description

5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a chloro group, a phenylsulfonyl group, a pyridinyl group, and a thiazolyl group attached to an indole core. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Thiazolyl Group: The thiazolyl group can be synthesized through cyclization reactions involving thiourea and α-haloketones.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through nucleophilic substitution reactions using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical interactions, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole: shares similarities with other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

918142-98-0

Molecular Formula

C22H14ClN3O2S2

Molecular Weight

452.0 g/mol

IUPAC Name

2-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-pyridin-4-yl-1,3-thiazole

InChI

InChI=1S/C22H14ClN3O2S2/c23-15-6-7-18-17(12-15)21(30(27,28)16-4-2-1-3-5-16)20(25-18)22-26-19(13-29-22)14-8-10-24-11-9-14/h1-13,25H

InChI Key

OBZNENOQIZGMAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C4=NC(=CS4)C5=CC=NC=C5

Origin of Product

United States

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